molecular formula C11H18Cl2N2 B3013489 N-[(6-Chloropyridin-3-yl)methyl]-3-methylbutan-1-amine;hydrochloride CAS No. 2567496-33-5

N-[(6-Chloropyridin-3-yl)methyl]-3-methylbutan-1-amine;hydrochloride

Cat. No. B3013489
CAS RN: 2567496-33-5
M. Wt: 249.18
InChI Key: JXYXWVRKLRHWCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[(6-Chloropyridin-3-yl)methyl]-3-methylbutan-1-amine;hydrochloride” is a chemical compound. It is a metabolite of Acetamiprid, a novel neonicotinid insecticide against Holotrichia consanguinea in sugarcane .


Molecular Structure Analysis

The molecular weight of the compound is 156.61 . The InChI code is 1S/C7H9ClN2/c1-9-4-6-2-3-7(8)10-5-6/h2-3,5,9H,4H2,1H3 . The compound is solid in its physical form .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 156.61 . The InChI code is 1S/C7H9ClN2/c1-9-4-6-2-3-7(8)10-5-6/h2-3,5,9H,4H2,1H3 .

Safety and Hazards

The compound should be handled with care to avoid contact with skin and eyes. Formation of dust and aerosols should be avoided . It is also classified as a potential carcinogen .

Mechanism of Action

Target of Action

Similar compounds, such as nitenpyram and acetamiprid, are known to interact with the nicotinic acetylcholine receptor (nachr) in insects . The nAChR plays a crucial role in the transmission of nerve impulses in the nervous system.

Mode of Action

EN300-27699173 likely interacts with its targets in a similar manner to related compounds. For instance, Acetamiprid, a neonicotinoid insecticide, activates the nAChR, leading to paralysis and death of pest organisms

Biochemical Pathways

It’s known that neonicotinoids like acetamiprid can affect the signaling pathways mediated by nachr . The activation of these receptors can disrupt normal neural signaling, leading to paralysis and death in insects.

Pharmacokinetics

Similar compounds are known to be metabolized by cytochrome p450 enzymes . These enzymes play a key role in the metabolism and elimination of many xenobiotics and drugs. The impact of these properties on the bioavailability of EN300-27699173 would need further investigation.

Result of Action

Based on the mode of action of similar compounds, it can be inferred that the activation of nachr by en300-27699173 could lead to disruption of neural signaling, resulting in paralysis and death of the target organisms .

properties

IUPAC Name

N-[(6-chloropyridin-3-yl)methyl]-3-methylbutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN2.ClH/c1-9(2)5-6-13-7-10-3-4-11(12)14-8-10;/h3-4,8-9,13H,5-7H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXYXWVRKLRHWCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNCC1=CN=C(C=C1)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(6-Chloropyridin-3-yl)methyl]-3-methylbutan-1-amine;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.